molecular formula C28H25NO8 B14941772 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B14941772
M. Wt: 503.5 g/mol
InChI Key: PQDZDZCNJQJURD-UHFFFAOYSA-N
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Description

3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-HYDROXYPHENYL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, oxo, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-HYDROXYPHENYL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core chromenyl structure, followed by the introduction of the hydroxyphenyl and benzodioxolyl groups. Key steps include:

    Formation of the chromenyl core: This can be achieved through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions.

    Attachment of the hydroxyphenyl group: This step involves a nucleophilic substitution reaction where the hydroxyphenyl ethylamine is introduced to the chromenyl core.

    Introduction of the benzodioxolyl group: This is typically done through a coupling reaction using a suitable benzodioxole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-HYDROXYPHENYL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or carboxylic acids, while reduction of the oxo groups would produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-HYDROXYPHENYL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-HYDROXYPHENYL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE: shares similarities with other chromenyl derivatives and benzodioxole-containing compounds.

    Chromenyl derivatives: These compounds often exhibit similar reactivity due to the presence of the chromenyl core.

    Benzodioxole-containing compounds: These compounds may share similar biological activities due to the benzodioxole moiety.

Uniqueness

The uniqueness of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-HYDROXYPHENYL)ETHYL]-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H25NO8

Molecular Weight

503.5 g/mol

IUPAC Name

3-(4-hydroxy-2-oxochromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C28H25NO8/c1-34-22-12-17(13-23-27(22)36-15-35-23)20(14-24(31)29-11-10-16-6-8-18(30)9-7-16)25-26(32)19-4-2-3-5-21(19)37-28(25)33/h2-9,12-13,20,30,32H,10-11,14-15H2,1H3,(H,29,31)

InChI Key

PQDZDZCNJQJURD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(CC(=O)NCCC3=CC=C(C=C3)O)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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